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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 1 clinical trial design for ASTX295, a
novel, orally available small molecule inhibitor of the human homolog of murine double minute
2 (MDM2).[1] The information presented is intended to guide researchers and drug
development professionals in understanding the scientific rationale, methodologies, and key
findings of this early-stage clinical investigation.

Introduction to ASTX295

ASTX295 is an antagonist of MDM2, an E3 ubiquitin ligase that plays a critical role in regulating
the p53 tumor suppressor.[2] By binding to MDM2, ASTX295 prevents the interaction between
MDM2 and p53, thereby inhibiting the proteasomal degradation of p53.[1] This leads to the
restoration of p53's transcriptional activity and the induction of apoptosis in cancer cells
harboring wild-type p53.[1][2] Preclinical studies have demonstrated the potent in vitro activity
of ASTX295 against MDM2 (IC50 <1 nM) and its ability to induce significant growth reduction in
p53 wild-type, MDM2-amplified cancer cell lines.[3][4] The differentiated pharmacokinetic
profile of ASTX295, with a predicted human half-life of 2-8 hours, was designed to minimize on-
target bone marrow toxicities, a challenge observed with first-generation MDM2 antagonists.[3]
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Phase 1 Clinical Trial Overview (NCT03975387)
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The first-in-human, open-label, multicenter Phase 1/2 study (NCT03975387) was designed to
assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical
activity of ASTX295 in patients with advanced solid tumors characterized by wild-type TP53.[2]

[61[7]

Primary Objectives:

o To determine the safety and tolerability of ASTX295.

» To establish the recommended Phase 2 dose (RP2D) and schedule.
Secondary Objectives:

» To characterize the pharmacokinetic profile of ASTX295.

o To evaluate the pharmacodynamic effects of ASTX295 on the p53 pathway.
e To assess the preliminary anti-tumor activity of ASTX295.

Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG
performance status of 0-2, and adequate organ and bone marrow function.[7] The study
enrolled 83 participants across 14 cohorts.[7][8]

Data Presentation
Table 1: Phase 1 Dose Escalation and Recommended

Phase 2 Dose (RP2D)

o Recommended
. . Dose Levels Dose Limiting
Dosing Regimen L Phase 2 Dose
Explored Toxicities (DLTSs)
(RP2D)

i Nausea, vomiting,
] Starting at 15 mg, ) )
nce Daily iarrhea, fatigue mg
o] Dail D diarrhea, f 718 400 D[7][8
escalated to 400 mg ]

) ) ) Nausea, vomiting,
. Various, including 660 ) )
Twice Weekly (BIW) diarrhea, fatigue[7][8] 660 mg BIWI[8][9]
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ble 2: P Kineti f ASTX2C

Parameter Value Notes

Median Time to Maximum
) 3 hours[7][8]
Concentration (Tmax)

Consistent with the desired
Mean Half-life (t1/2) 4-6 hours[8][9][10] short duration of pathway

modulation.[3]

Similar for 400 mg QD and 660

Total Weekly Exposure (AUC) )
mg BIW regimens[7][8]

Table 3: Summary of Treatment-Related Adverse Events

(AEs) for RP2D Regimens

Adverse Event 400 mg QD Regimen 660 mg BIW Regimen

Nausea (76.2%), Diarrhea Nausea (71.4%), Diarrhea
(76.2%), Vomiting (33.3%)[7] (47.6%), Vomiting (33.3%)[9]

Most Common AEs

Grade 3 Gl AEs 14.3%][8] 9.5%[8][9]
Grade >4 AEs None reported[8][9] None reported[8][9]
Thrombocytopenia Not significant[8][10] One subject with Grade 2[9]

Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis

Objective: To determine the plasma concentration-time profile of ASTX295.
Methodology:

o Sample Collection: Collect peripheral blood samples from patients at pre-defined time points
before and after ASTX295 administration.

o Plasma Separation: Process blood samples to separate plasma.
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e Bioanalysis: Quantify ASTX295 concentrations in plasma using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o PK Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters
including Cmax, Tmax, AUC, and t1/2.

Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To assess the modulation of the p53 pathway in response to ASTX295 treatment.
Methodology:

o Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at
baseline and at various time points after ASTX295 administration.[9]

e Gene Expression Analysis:
o Isolate RNA from PBMCs.

o Perform quantitative real-time polymerase chain reaction (QRT-PCR) to measure the
expression levels of p53 target genes, such as MDM2 and p21.[9]

o Protein Level Analysis:
o Prepare protein lysates from PBMCs.

o Perform Western blotting or ELISA to measure the levels of p53 and its downstream
targets.

Protocol 3: Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety profile of ASTX295.
Methodology:

o Adverse Event Monitoring: Continuously monitor and record all adverse events (AES)
experienced by study participants.
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o AE Grading: Grade the severity of AEs according to the Common Terminology Criteria for
Adverse Events (CTCAE).[7]

» Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, identify DLTs to
determine the maximum tolerated dose (MTD).[9]

» Laboratory Assessments: Regularly monitor hematology and clinical chemistry parameters.
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Caption: Mechanism of action of ASTX295 in restoring p53 function.
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Caption: Workflow of the ASTX295 Phase 1 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1664479?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664479?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

References

1. Facebook [cancer.gov]

2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) — Astex
[astx.com]

. aacrjournals.org [aacrjournals.org]

. researchgate.net [researchgate.net]

. cancerresearchhorizons.com [cancerresearchhorizons.com]
. researchgate.net [researchgate.net]

. aacrjournals.org [aacrjournals.org]

. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]

°
© (0] ~ » 1 H w

. astx.com [astx.com]
e 10. astx.com [astx.com]

 To cite this document: BenchChem. [Application Notes and Protocols for the Phase 1 Clinical
Trial of ASTX295]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664479#phase-1-clinical-trial-design-for-astx295]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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